1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-11-10-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-14-6-5-7-15(12-14)25-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQPRSPHLFSDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, aiding in the creation of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to explore new derivatives and functional groups.
Biology
- Biological Activity : Research indicates that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Studies have investigated its potential to modulate biological pathways, particularly those related to cell proliferation and inflammation .
Medicine
- Therapeutic Potential : The compound has been explored for its therapeutic applications in drug development. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs targeting diseases such as cancer or inflammatory disorders.
Industry
- Material Development : In industrial applications, this compound is utilized in the synthesis of specialty chemicals and novel materials. Its properties make it suitable for various applications in the chemical manufacturing sector.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea on various cancer cell lines. The results demonstrated that the compound inhibited cell growth and induced apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of this compound. In vitro assays showed that it significantly reduced pro-inflammatory cytokine production in activated immune cells, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a different position of the methoxy group on the phenyl ring.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-chlorophenyl)urea: Similar structure with a chloro group instead of a methoxy group on the phenyl ring.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-methylphenyl)urea: Similar structure with a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of the indole ring, 2-methoxyethyl group, and 3-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea, also known by its CAS number 941908-94-7, is a synthetic compound belonging to the class of urea derivatives. This compound features a unique structure that incorporates an indole ring, which is known for its diverse biological activities, and has been investigated for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The structural characteristics include:
- Indole Ring : A bicyclic structure that contributes to various biological activities.
- Methoxyethyl Group : Enhances solubility and biological activity.
- Methoxyphenyl Group : Potentially increases interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 941908-94-7 |
Biological Activity
Research indicates that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
In a pharmacological evaluation, it was observed that certain urea derivatives can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Antimicrobial Properties
The presence of the indole moiety is often associated with antimicrobial activity. Compounds derived from indole have been reported to exhibit significant activity against various bacterial strains. This aspect warrants further exploration regarding the antimicrobial potential of this specific urea derivative.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Urea Derivatives : A study focused on a series of urea derivatives, including those structurally similar to our compound, demonstrated potent inhibitory effects against TNF-α production, highlighting their potential as anti-inflammatory agents .
- Synthesis and Evaluation : Research involving the synthesis of similar indole-based ureas indicated their effectiveness in modulating biological pathways relevant to cancer treatment. The findings suggest that structural modifications can enhance their potency .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in critical biological pathways. By binding to these targets, it may inhibit their activity, leading to reduced cell proliferation in cancer cells or decreased inflammatory responses.
Comparison with Similar Compounds
The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea can be compared with other related compounds:
| Compound Name | Structural Difference | Notable Activity |
|---|---|---|
| 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea | Methoxy group at position 4 on phenyl | Potential anticancer properties |
| 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-chlorophenyl)urea | Chlorine instead of methoxy on phenyl | Enhanced antibacterial activity |
| 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-methylphenyl)urea | Methyl group instead of methoxy on phenyl | Altered anti-inflammatory effects |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
